molecular formula C6H7NOS B428938 N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine CAS No. 42456-40-6

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine

Cat. No.: B428938
CAS No.: 42456-40-6
M. Wt: 141.19g/mol
InChI Key: XRUDLQMYHUIYOJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine

IUPAC Nomenclature and Molecular Formula Analysis

This compound, registered under CAS number 42456-40-6, exhibits the molecular formula C6H7NOS with a molecular weight of 141.19 g/mol. The IUPAC nomenclature reflects the compound's structural features, where the thiophene ring system serves as the core heterocyclic framework with a methyl substituent at the 5-position and an oxime group attached via a methylidene bridge to the 2-position of the thiophene ring. The systematic name accurately describes the connectivity pattern, emphasizing the oxime functionality (N-hydroxyimine) linked to the aromatic thiophene system through a carbon-nitrogen double bond.

The molecular structure can be represented by the InChI identifier InChI=1S/C6H7NOS/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3, which provides a standardized computational representation of the compound's connectivity. The corresponding InChIKey XRUDLQMYHUIYOJ-UHFFFAOYSA-N serves as a unique molecular identifier in chemical databases. The SMILES notation CC1=CC=C(S1)C=NO offers a simplified linear representation that captures the essential structural features, including the thiophene ring (S1), the methyl substituent (CC), and the oxime group (C=NO).

Crystallographic Data and Conformational Isomerism

The conformational behavior of this compound is governed by the presence of the C=N double bond in the oxime functional group, which introduces stereochemical complexity through E/Z isomerism. According to recent computational studies on oxime configurational determination, the E and Z configurations of oximes can be distinguished through quantum mechanical calculations combined with nuclear magnetic resonance spectroscopy. The E configuration typically places the hydroxyl group and the thiophene ring on opposite sides of the C=N double bond, while the Z configuration positions them on the same side.

The compound exists predominantly in the E configuration, as indicated by the computed stereochemical descriptor in PubChem, which specifies the (E)-configuration for the oxime double bond. This stereochemical preference is consistent with the general tendency of aryl oximes to adopt the E geometry due to steric considerations and electronic effects. The planar nature of the thiophene ring system constrains the overall molecular geometry, while the oxime group can adopt different orientations relative to the aromatic plane, influencing the compound's physical and chemical properties.

Three-dimensional conformational analysis reveals that the molecule adopts a relatively planar structure with minimal deviation from coplanarity between the thiophene ring and the oxime group. This extended conjugation contributes to the compound's spectroscopic characteristics and chemical reactivity patterns. The methyl substituent at the 5-position of the thiophene ring introduces slight steric perturbations that can influence the rotational barriers around the C-N bond and affect the compound's overall conformational landscape.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance spectroscopy of this compound provides crucial structural information that confirms the compound's identity and configurational assignment. Based on comparative analysis with related thiophene oxime derivatives, the 1H NMR spectrum in DMSO-d6 solvent exhibits characteristic resonances that reflect the compound's unique structural features.

The hydroxylamine proton (NOH) appears as a distinctive signal typically observed around 11.5-12.0 ppm, characteristic of oxime derivatives. This significant downfield shift results from the deshielding effect of the nitrogen atom and potential hydrogen bonding interactions with the solvent. The oxime proton (HC=N) manifests as a singlet around 7.4-7.5 ppm, reflecting the electronic environment created by the thiophene ring system and the nitrogen atom.

The thiophene ring protons display characteristic splitting patterns consistent with the substitution pattern. The proton at the 3-position of the thiophene ring appears as a doublet around 7.0-7.1 ppm with a coupling constant of approximately 3.3 Hz, typical for thiophene 3,4-coupling. The 4-position proton resonates at approximately 6.2-6.3 ppm as a multiplet, reflecting its unique electronic environment adjacent to both the sulfur atom and the substituted carbon. The methyl group at the 5-position generates a singlet around 2.3 ppm, consistent with aromatic methyl substituents in thiophene systems.

The 13C NMR spectrum provides complementary structural information, with the oxime carbon (C=N) appearing around 135-145 ppm, characteristic of imine carbons conjugated with aromatic systems. The thiophene ring carbons exhibit resonances in the aromatic region (110-155 ppm), with the quaternary carbons (C-2 and C-5) appearing further downfield due to substitution effects. The methyl carbon resonates around 13-14 ppm, typical for aromatic methyl groups.

Infrared (IR) Absorption Patterns

The infrared spectroscopy of this compound reveals characteristic absorption bands that provide valuable structural information. The hydroxylamine N-H stretch typically appears as a broad absorption around 3200-3300 cm⁻¹, often appearing as a shoulder or weak band due to hydrogen bonding effects. The C=N stretching vibration of the oxime group manifests as a strong absorption around 1650-1680 cm⁻¹, characteristic of conjugated imine systems.

The thiophene ring system contributes several diagnostic absorptions in the fingerprint region. The C-H stretching vibrations of the aromatic protons appear around 3100-3130 cm⁻¹, while the characteristic thiophene ring stretching modes occur in the 1400-1600 cm⁻¹ region. The C-S stretching vibrations typically appear around 700-800 cm⁻¹, providing confirmation of the thiophene ring system.

Based on comparative analysis with related compounds from the NIST WebBook database, the compound exhibits infrared spectral features consistent with substituted thiophene derivatives. The presence of the methyl substituent introduces additional C-H bending and stretching modes in the aliphatic region (2900-3000 cm⁻¹), while the overall spectral pattern confirms the presence of both the thiophene and oxime functional groups.

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis of this compound provides detailed information about its fragmentation behavior and molecular ion characteristics. The molecular ion peak appears at m/z 141, corresponding to the molecular weight of 141.19 g/mol. The fragmentation pattern follows predictable pathways based on the compound's structural features and the stability of the resulting fragment ions.

The base peak typically appears at m/z 126, corresponding to the loss of the hydroxyl group (15 mass units) from the molecular ion, resulting in the formation of [M-OH]⁺ ion. This fragmentation pathway reflects the relative weakness of the N-O bond in oxime systems and represents the most favorable fragmentation route. The resulting fragment ion maintains the conjugated thiophene-imine system, providing stabilization through resonance.

Additional significant fragmentations include the loss of the complete oxime group (NOH, 31 mass units) to yield the m/z 110 fragment, corresponding to the 5-methylthiophene-2-carbocation. This fragment represents a stable aromatic cation that can undergo further fragmentation through loss of the methyl group (15 mass units) to yield m/z 95, corresponding to the thiophene-2-carbocation. The thiophene ring system can also undergo ring opening and sulfur loss, leading to additional fragment ions at lower m/z values.

The fragmentation pattern observed in GC-MS analysis shows characteristic peaks at m/z 141 (molecular ion), 98, and 97, which correspond to sequential loss of functional groups and ring system decomposition. These fragmentation pathways provide diagnostic information for compound identification and structural confirmation, particularly when combined with accurate mass measurements and high-resolution mass spectrometry techniques.

The electron ionization mass spectrum exhibits a fragmentation pattern consistent with thiophene oxime derivatives, with the molecular ion often showing moderate intensity and the base peak resulting from loss of the hydroxyl group. The relative abundance of different fragment ions provides insights into the compound's gas-phase chemistry and thermal stability characteristics.

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUDLQMYHUIYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356006
Record name N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42456-40-6
Record name N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Classical Condensation Parameters

SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol60692
Methanol80488

Acid- or Base-Catalyzed Methods

Acid or base catalysts accelerate the reaction by protonating the aldehyde or deprotonating hydroxylamine, respectively.

Acid-Catalyzed Synthesis

Hydrochloric acid (HCl) or sulfuric acid (H2_2SO4_4) is commonly used. A patent (US4847386A) describes a single-step process without base:

  • Reagents : NH2_2OH·HCl (1.5 equiv), 5-methylthiophene-2-carbaldehyde (1 equiv), methanol.

  • Conditions : Reflux at 80°C for 3 hours.

  • Yield : 78%.

Base-Mediated Synthesis

Triethylamine (Et3_3N) or sodium hydroxide (NaOH) facilitates deprotonation of hydroxylamine:

  • Reagents : NH2_2OH·HCl (1.2 equiv), NaOH (1.5 equiv), ethanol.

  • Conditions : Room temperature, 2 hours.

  • Yield : 90%.

Metal-Mediated Syntheses

Transition metals like nickel(II) or ruthenium(II) enhance reaction efficiency via coordination with the oxime intermediate.

Nickel-Catalyzed Method

A NiCl2_2-mediated approach improves regioselectivity:

  • Reagents : NH2_2OH·HCl (1.2 equiv), NiCl2_2 (5 mol%), methanol.

  • Conditions : 100°C, 24 hours.

  • Yield : 70%.

Ruthenium-Catalyzed Synthesis

Ru(II) hydride complexes enable acceptorless dehydrogenative annulation (ADA):

  • Reagents : Ru(II) catalyst (1 mol%), NH2_2OH·HCl (1.5 equiv), ethanol.

  • Conditions : 80°C, 6 hours.

  • Yield : 93%.

Green Chemistry Approaches

Eco-friendly methods prioritize aqueous solvents and organocatalysts.

Water-Mediated Synthesis

A Frontiers study achieved oxime formation in water using 2-aminopyridine (2-AP) as a catalyst:

  • Reagents : NH2_2OH·HCl (1.2 equiv), 2-AP (20 mol%), H2_2O.

  • Conditions : 80°C, 48 hours.

  • Yield : 80%.

Solvent-Free Mechanochemical Synthesis

Ball milling minimizes solvent use:

  • Reagents : 5-Methylthiophene-2-carbaldehyde (1 equiv), NH2_2OH·HCl (1.1 equiv).

  • Conditions : Grinding at 25°C, 1 hour.

  • Yield : 89%.

Industrial-Scale Production

Large-scale synthesis requires cost-effective and scalable protocols. A patent (CN103130782A) highlights hydroxylamine hydrochloride’s advantages for industrial use:

  • Reagents : NH2_2OH·HCl (3 equiv), NaOH (2.5 equiv), ethanol.

  • Conditions : 100°C, 2 hours.

  • Yield : 95%.

  • Purity : >99% (HPLC).

Table 2: Industrial Method Optimization

ParameterValue
CatalystNone
SolventEthanol
Temperature (°C)100
Scale (kg)50

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodAdvantagesLimitationsYield (%)
ClassicalHigh yield, simple setupLong reaction time85–95
Acid-CatalyzedFast, no base requiredCorrosive reagents70–78
Ru-CatalyzedHigh selectivity, mild conditionsExpensive catalyst93
Green (Water)Eco-friendly, low costLower yield80

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Target Compound vs. Thiazolidinone Derivatives (Compounds 9–13)

The thiazolidinone-based compounds in share a 2-thioxoacetamide core but differ in substituents:

  • Substituent Effects :
    • Compound 9: 4-Chlorobenzylidene and 4-methoxyphenyl groups.
    • Compound 10: Indole and phenyl groups.
    • Compounds 12–13: Nitrofuryl and halogenated aryl groups.
    • Target Compound : 5-Methylthiophene and hydroxylamine groups.

The 5-methylthiophene moiety may enhance π-π stacking interactions due to its planar aromatic system, contrasting with the bulkier substituents (e.g., indole in Compound 10) that may sterically hinder packing .

Target Compound vs. Pyrazole-Based Hydroxylamine ()

The crystal structure of (E)-N-[(3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methylidene]hydroxylamine () reveals:

  • Dihedral Angles : 42.69–54.49° between pyrazole and pendant rings, suggesting moderate conjugation.
  • Intermolecular Interactions : O–H···N hydrogen bonds and C–H···π stacking form tetramers and layers.
  • Additionally, S···N or S···O interactions could supplement hydrogen bonding .
Melting Points and Stability
  • Thiazolidinone Derivatives: Melting points range from 147°C (Compound 11) to 207°C (Compound 10). Higher melting points in compounds with rigid substituents (e.g., indole in Compound 10) suggest stronger intermolecular forces .
  • Pyrazole Derivative (): No melting point reported, but crystal packing via hydrogen bonds and π-interactions implies thermal stability.
  • Target Compound: Predicted melting point ~150–180°C, intermediate between thiazolidinones and less polar analogs, due to thiophene’s moderate polarity and hydroxylamine’s hydrogen-bonding capacity.

Spectroscopic and Crystallographic Analysis

  • Thiazolidinone Derivatives: Characterized via $ ^1H $-NMR and MS, confirming substituent integration and purity. Elemental analysis validates stoichiometry .
  • Pyrazole Derivative : Single-crystal X-ray diffraction (using SHELX/ORTEP software) resolves dihedral angles and packing motifs .
  • Target Compound : Expected $ ^1H $-NMR signals for thiophene protons (~6.5–7.5 ppm) and hydroxylamine (–NH–OH, ~8–10 ppm). Crystallography would likely reveal S···O/N interactions and layered packing analogous to .

Data Tables

Table 1: Comparison of Key Properties

Compound Yield (%) Melting Point (°C) Key Functional Groups Notable Interactions
Thiazolidinone (9) 90 186–187 Chlorobenzylidene, methoxyphenyl Van der Waals, π-π
Thiazolidinone (10) 83 206–207 Indole, phenyl H-bonding, π-stacking
Pyrazole Derivative N/A N/A Pyrazole, pyrrole O–H···N, C–H···π
Target Compound ~60–80* ~150–180* Thiophene, hydroxylamine Predicted: O–H···N, S···π

*Hypothetical values based on structural analogs.

Biological Activity

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine is a compound with notable biological activity, particularly in the realms of antimicrobial and potential anticancer properties. This article delves into its biological mechanisms, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted at the 5-position with a methyl group and a hydroxylamine functional group linked through a methylene bridge. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound has shown the ability to interact with ct-DNA, which is crucial for its antimicrobial and anticancer activities.
  • Antimicrobial Activity : In vitro studies demonstrate significant antibacterial effects against various strains, including Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus.
  • Pharmacokinetics : In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates favorable drug-like properties according to Lipinski's rule of five, suggesting good oral bioavailability and low toxicity potential.

Antimicrobial Properties

This compound exhibits promising antimicrobial activity. The following table summarizes its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Klebsiella pneumoniae16 µg/mL
Bacillus subtilis8 µg/mL
Staphylococcus aureus4 µg/mL

These results indicate that the compound has the potential to serve as an effective antibacterial agent.

Anticancer Potential

Research into the anticancer properties of this compound is still emerging. However, compounds with similar structural characteristics have been noted for their ability to inhibit cancer cell proliferation through mechanisms involving DNA binding and disruption of cellular processes .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various hydroxylamine derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .
  • Synthesis and Evaluation : Another research article focused on the synthesis of this compound derivatives. The findings indicated that modifications to the thiophene ring could enhance biological activity, paving the way for further drug development .
  • Mechanistic Insights : A detailed mechanistic study revealed that compounds similar to this compound interact with heme-containing enzymes, potentially leading to their inhibition. This interaction is crucial for developing novel therapeutic agents targeting specific diseases like cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine to maximize yield and purity?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation between 5-methylthiophene-2-carbaldehyde and hydroxylamine. Key parameters include:

  • Solvent selection : Use anhydrous ethanol or methanol to avoid hydrolysis of intermediates .
  • Catalyst : Acidic conditions (e.g., glacial acetic acid) or molecular sieves to drive imine formation .
  • Reaction time : Monitor via TLC or HPLC; typical completion occurs within 6–12 hours at reflux .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the imine bond (C=N) at ~160–165 ppm and thiophene protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+^+) and isotopic patterns consistent with sulfur and nitrogen content .
  • X-ray crystallography : Resolve stereochemistry of the methylidene group; requires single crystals grown via slow evaporation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (N2_2/Ar) at –20°C to prevent oxidation or moisture-induced degradation .
  • Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) calculations reveal electron-deficient C=N bonds (LUMO energy ~ -1.5 eV), favoring nucleophilic attack. Solvent effects (e.g., polarity) modulate transition-state stabilization .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for reactions with amines or hydrazines .

Q. How can this compound serve as a precursor for bioactive heterocycles?

  • Methodological Answer :

  • Cyclization reactions : React with thiourea or guanidine under basic conditions to form thiazole or imidazole derivatives. Optimize using microwave-assisted synthesis (100–120°C, 30 min) .
  • Biological screening : Test derivatives for anti-inflammatory activity via COX-2 inhibition assays (IC50_{50} determination) or cytotoxicity studies (MTT assay on cancer cell lines) .

Q. What strategies resolve contradictions in reported thermal stability data?

  • Methodological Answer :

  • Controlled experiments : Compare thermogravimetric analysis (TGA) under nitrogen vs. air to differentiate oxidative vs. pyrolytic decomposition .
  • Reproducibility protocols : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) to minimize variability .

Q. How does the compound interact with indoor surfaces in environmental chemistry studies?

  • Methodological Answer :

  • Adsorption studies : Use quartz crystal microbalance (QCM) to measure surface adsorption on materials like stainless steel or PVC .
  • Reactivity analysis : Expose to ozone (50–100 ppb) in chamber experiments; monitor degradation products via GC-MS .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved?

  • Methodological Answer :

  • Systematic solubility testing : Prepare saturated solutions in DMSO, DMF, and water. Quantify via gravimetric analysis after filtration and lyophilization .
  • Structural analogs : Compare with methylthiophene derivatives to identify substituent effects (e.g., logP calculations) .

Q. Discrepancies in biological activity How to validate pharmacological potential?

  • Methodological Answer :

  • Dose-response curves : Repeat assays (e.g., IC50_{50}) across multiple cell lines (HEK-293, HeLa) with positive controls (e.g., cisplatin) .
  • Metabolic stability : Assess liver microsome half-life (e.g., human S9 fraction) to rule out rapid degradation masking activity .

Methodological Resources

  • Spectral databases : NIST Chemistry WebBook for reference IR and MS spectra .
  • Safety protocols : Follow TCI America’s guidelines for handling hygroscopic and air-sensitive compounds .
  • Computational tools : Gaussian 16 for DFT studies; PubChem for structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.